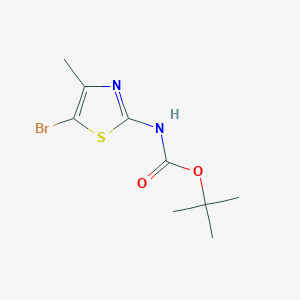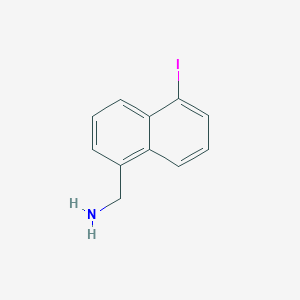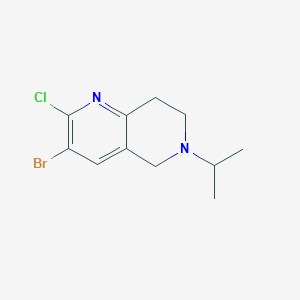
1-(1-Cyclohexyl-3-phenylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexyl-3-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cyclohexyl group and a phenylpropyl chain
準備方法
The synthesis of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine typically involves the reaction of piperidine with 1-cyclohexyl-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1-(1-Cyclohexyl-3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperidines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in pharmacological studies, particularly for its analgesic and anesthetic properties.
作用機序
The mechanism of action of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine involves its interaction with the NMDA receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound inhibits the influx of calcium ions into the nerve cells, thereby modulating neurotransmitter release and reducing neuronal excitability. This action is responsible for its analgesic and anesthetic effects .
類似化合物との比較
1-(1-Cyclohexyl-3-phenylpropyl)piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar structure and mechanism of action, but this compound is considered to have a more favorable safety profile.
Ketamine: Another NMDA receptor antagonist, ketamine is widely used as an anesthetic and has a shorter duration of action compared to this compound.
Methoxetamine (MXE): This compound is a derivative of ketamine and shares similar pharmacological properties but differs in its chemical structure and potency.
特性
分子式 |
C20H31N |
|---|---|
分子量 |
285.5 g/mol |
IUPAC名 |
1-(1-cyclohexyl-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H31N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
InChIキー |
JCMGSQQAUTYVES-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CCC2=CC=CC=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)







![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)

